

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-bromobenzofuran-2-carboxylate*

Cat. No.: B1581035

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **Ethyl 5-bromobenzofuran-2-carboxylate**, a key intermediate in pharmaceutical and materials science research.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the structural information encoded within each spectrum. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretations and practical experimental considerations.

Molecular Structure and Spectroscopic Overview

Ethyl 5-bromobenzofuran-2-carboxylate possesses a rigid heterocyclic core, the benzofuran ring system, substituted with a bromine atom and an ethyl ester group.^[3] These features give rise to a distinct spectroscopic fingerprint that allows for unambiguous identification and characterization.

Molecular Formula: C₁₁H₉BrO₃^[3]

Molecular Weight: 269.09 g/mol ^[3]

CAS Number: 84102-69-2^[3]

The following sections will provide a detailed breakdown of the expected and reported spectroscopic data for this compound.

Caption: Molecular Structure of **Ethyl 5-bromobenzofuran-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Data Summary

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.71	d	1H	H-4
7.39	m	3H	H-3, H-6, H-7
4.35	q	2H	-OCH ₂ CH ₃
1.34	t	3H	-OCH ₂ CH ₃

Data sourced from ChemicalBook.[\[4\]](#)

Interpretation of the ¹H NMR Spectrum:

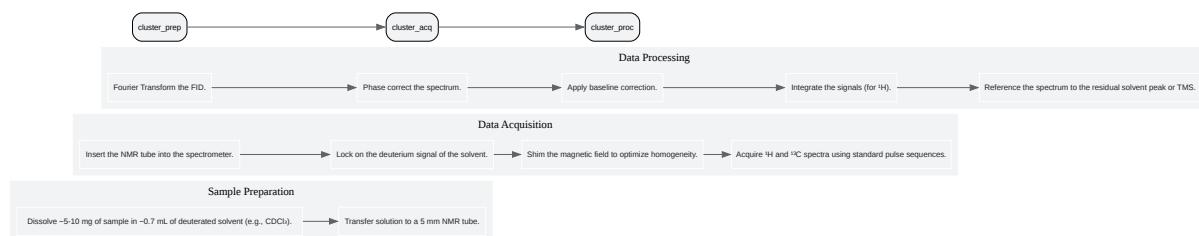
- **Aromatic Region (δ 7.0-8.0):** The signals in this region are characteristic of protons attached to the benzofuran ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The signal at δ 7.71 is assigned to the H-4 proton, which is deshielded by the adjacent bromine atom and the ring oxygen. The multiplet at δ 7.39 accounts for the remaining three aromatic protons (H-3, H-6, and H-7). For a more precise analysis, higher field NMR instrumentation would be beneficial to resolve the coupling patterns of these protons.

- Ethyl Ester Group (δ 1.34 and 4.35): The ethyl group of the ester functionality gives rise to a classic triplet and quartet pattern. The quartet at δ 4.35 is due to the methylene protons (-OCH₂-), which are split by the three adjacent methyl protons. The triplet at δ 1.34 corresponds to the methyl protons (-CH₃), split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Based on the structure and known substituent effects on benzofuran, a predicted ¹³C NMR spectrum is presented below.

Predicted ¹³C NMR Data Summary


Chemical Shift (δ) ppm	Assignment
~160	C=O (ester)
~155	C-7a
~145	C-2
~130	C-3a
~128	C-6
~125	C-4
~115	C-5 (C-Br)
~112	C-7
~110	C-3
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Interpretation of the Predicted ¹³C NMR Spectrum:

- Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 160 ppm.

- Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system will appear in the region of approximately 110-155 ppm. The carbon attached to the bromine (C-5) is anticipated to be around 115 ppm. The carbons attached to oxygen (C-2 and C-7a) will be significantly downfield.
- Ethyl Group Carbons: The methylene carbon (-OCH₂) is expected around 61 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2980-2850	C-H stretch	Aliphatic (ethyl)
~1725-1705	C=O stretch	α,β-unsaturated ester
~1600-1450	C=C stretch	Aromatic ring
~1250-1000	C-O stretch	Ester and ether
~800-600	C-Br stretch	Aryl bromide

Interpretation of the Predicted IR Spectrum:

- **Carbonyl Stretch:** The most intense and characteristic peak in the IR spectrum is expected to be the C=O stretch of the ester, appearing around 1715 cm⁻¹. The conjugation with the furan ring is expected to lower this frequency from that of a typical saturated ester.
- **C-H Stretches:** Aromatic C-H stretches will be observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear as stronger bands below 3000 cm⁻¹.
- **Aromatic Region:** The C=C stretching vibrations of the benzofuran ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
- **"Fingerprint" Region:** The region below 1300 cm⁻¹ will contain the C-O stretching vibrations of the ester and the furan ether linkage, as well as the C-Br stretch. This region is often complex but is unique to the molecule.

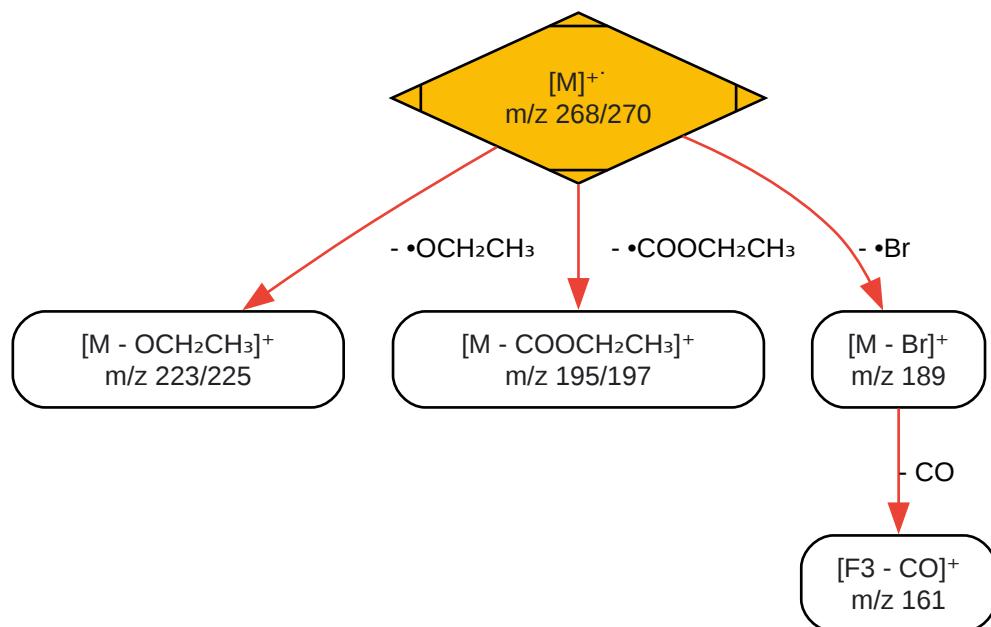
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Grind 1-2 mg of sample with ~100 mg of dry KBr powder in an agate mortar. → Transfer the mixture to a pellet press and apply pressure to form a transparent pellet. → Place the pellet in the FTIR sample holder and acquire the spectrum.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Interpretation
268/270	Molecular ion $[M]^+$ and $[M+2]^+$
223/225	$[M - OCH_2CH_3]^+$
195/197	$[M - COOCH_2CH_3]^+$
144	$[M - Br - CO]^+$
116	$[M - Br - CO - C_2H_4]^+$

Interpretation of the Predicted Mass Spectrum:

- Molecular Ion Peak: A key feature will be the molecular ion peak, which will appear as a doublet at m/z 268 and 270 with a relative intensity of approximately 1:1. This is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br).
- Major Fragmentation Pathways:
 - Loss of the ethoxy group: A common fragmentation for ethyl esters is the loss of the ethoxy radical ($\bullet OCH_2CH_3$), leading to an acylium ion at m/z 223/225.
 - Loss of the entire ester side chain: Cleavage of the bond between the benzofuran ring and the ester group would result in a fragment at m/z 195/197.
 - Subsequent fragmentations: Further fragmentation of these initial ions, such as the loss of carbon monoxide (CO), can also be expected.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

A standard protocol involves introducing a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). The molecules are then ionized in the gas phase by a high-energy electron beam, and the resulting ions are separated and detected based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of **Ethyl 5-bromobenzofuran-2-carboxylate**. The combination of 1H and ^{13}C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. While some of the data presented is predictive due to the limited availability of published experimental spectra, the interpretations are grounded in well-established spectroscopic principles and data from closely related compounds. This guide serves as a valuable resource for any scientist working with this compound, enabling confident identification and a deeper understanding of its chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 5-bromobenzofuran-2-carboxylate | 84102-69-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromobenzofuran-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581035#spectroscopic-data-nmr-ir-ms-of-ethyl-5-bromobenzofuran-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com